molecular formula C7H7ClO3S B13881472 3-Chloro-4-(methylsulfonyl)phenol

3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472
M. Wt: 206.65 g/mol
InChI Key: IECLOLDRDOOQOJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H7ClO3S It is a chlorinated phenol derivative with a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, 3-chlorophenol can be reacted with methylsulfonyl chloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(methylsulfonyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(methylsulfonyl)phenol is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

3-chloro-4-methylsulfonylphenol

InChI

InChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3

InChI Key

IECLOLDRDOOQOJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)O)Cl

Origin of Product

United States

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